6-Hydroperoxy-3,7-dimethyloct-7-en-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-hydroperoxy-3,7-dimethyloct-7-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-8(2)10(13-12)5-4-9(3)6-7-11/h9-12H,1,4-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRCWCXRMMREPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(=C)C)OO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457558 | |
| Record name | 7-Octen-1-ol, 6-hydroperoxy-3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81113-74-8 | |
| Record name | 7-Octen-1-ol, 6-hydroperoxy-3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 6 Hydroperoxy 3,7 Dimethyloct 7 En 1 Ol
Chemical Synthesis of 6-Hydroperoxy-3,7-dimethyloct-7-en-1-ol from Precursor Compounds
The primary precursor for the synthesis of this compound is citronellol (B86348) (3,7-dimethyloct-6-en-1-ol). The oxidation targets the allylic positions of the double bond in the citronellol molecule. A related compound, linalool (B1675412), also undergoes oxidation to form hydroperoxides, with 6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-ol being identified as a minor product of its autoxidation. researchgate.net The synthesis of these hydroperoxides is of interest due to their role as intermediates and their presence as oxidation products of common fragrance terpenes. scilit.comnih.gov
Singlet oxygen is an electronically excited state of molecular oxygen that is a highly reactive dienophile and electrophile. It reacts with alkenes containing allylic hydrogens, such as citronellol, via the Schenck ene reaction to yield allylic hydroperoxides. scilit.com This reaction can be induced through both photochemical and non-photochemical methods.
Photochemical generation of singlet oxygen involves a photosensitizer, which absorbs light and transfers the energy to ground-state triplet oxygen (³O₂), converting it to singlet oxygen (¹O₂). Porphyrins and their derivatives are highly efficient photosensitizers for this purpose due to their high singlet oxygen quantum yields and photostability. rsc.orgresearchgate.net
The reaction of citronellol with singlet oxygen generated photochemically yields a mixture of two isomeric allylic hydroperoxides: 7-hydroperoxy-3,7-dimethyloct-5-en-1-ol and this compound. core.ac.ukresearchgate.net The process involves irradiating a solution of the precursor and the sensitizer (B1316253) with visible light in the presence of air. acs.orgresearchgate.net Various porphyrins have been successfully employed as sensitizers in the photooxidation of organic substrates. mdpi.comrsc.org
| Sensitizer Type | Example | Substrate | Key Products | Reference |
| Porphyrin | Tetrakis(2,6-dichlorophenyl)porphyrin | Phenols, Naphthols | Quinones | rsc.org |
| Fullerene Host-Guest Complex | C₇₀ encapsulated in a Pd₆ host | β-Citronellol | This compound | acs.orgresearchgate.net |
| Porphyrin | General Porphyrins | Isoprenoid Alcohols | Hydroxy and Peroxy Derivatives | core.ac.ukresearchgate.net |
Singlet oxygen can also be generated in "dark" reactions, without the need for light. A common method is the decomposition of hydrogen peroxide (H₂O₂) catalyzed by molybdate (B1676688) ions (MoO₄²⁻). core.ac.ukresearchgate.net This system has been effectively used for the oxidation of citronellol. researchgate.net The reaction produces the same mixture of hydroperoxide isomers, 7-hydroperoxy-3,7-dimethyloct-5-en-1-ol and this compound, as observed in the photochemical route. core.ac.ukresearchgate.net The process typically involves stirring the substrate with a solution of sodium molybdate and adding hydrogen peroxide dropwise at a controlled temperature. researchgate.net
| Reagent 1 | Reagent 2 | Substrate | Key Products | Reference |
| Hydrogen Peroxide | Sodium Molybdate | β-Citronellol | This compound, 7-hydroperoxy-3,7-dimethyloct-5-en-1-ol | core.ac.ukresearchgate.netresearchgate.net |
| Persulfate (PS) | Carbon Nanotubes (CNTs) | 2,4-dichlorophenol | Oxidized degradation products | nih.gov |
The hydroxyl radical (•OH) is another highly reactive oxygen species capable of initiating oxidation. It can abstract a hydrogen atom from an organic molecule, creating a carbon-centered radical, which can then react with molecular oxygen to form a peroxy radical, a key intermediate in the formation of hydroperoxides. nih.gov
Advanced Oxidation Processes (AOPs) are a class of methods designed to generate highly reactive hydroxyl radicals for the oxidation of organic pollutants. mostwiedzy.pl These methods have been applied to the oxidation of isoprenoid alcohols, leading to the formation of various oxidized derivatives, including hydroxy and peroxy compounds. core.ac.ukresearchgate.net
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide with ultraviolet (UV) light to generate hydroxyl radicals. nih.gov
UV/TiO₂: In this heterogeneous photocatalytic system, titanium dioxide (TiO₂) acts as a photocatalyst that, upon UV irradiation, generates electron-hole pairs, leading to the formation of hydroxyl radicals on its surface. researchgate.netcsic.es
H₂O₂/Sonication: Sonolysis of water produces radicals, and the presence of H₂O₂ can enhance the generation of hydroxyl radicals.
Studies have shown that isoprenoid alcohols are susceptible to oxidation by hydroxyl radicals generated through these AOPs. core.ac.ukresearchgate.net While often aimed at complete mineralization of organic compounds, these processes can be controlled to yield partially oxidized products like hydroperoxides. mostwiedzy.pl
| AOP Method | Description | Substrate Class | Outcome | Reference |
| UV/H₂O₂ | UV photolysis of hydrogen peroxide | Isoprenoid Alcohols, Natural Organic Matter | Formation of hydroxy and/or peroxy derivatives | core.ac.ukresearchgate.netnih.gov |
| UV/TiO₂ | UV irradiation of titanium dioxide photocatalyst | Isoprenoid Alcohols, Volatile Organic Compounds | Formation of oxidized derivatives | core.ac.ukresearchgate.netresearchgate.netcsic.es |
| H₂O₂/Sonication | Ultrasound irradiation in the presence of H₂O₂ | Isoprenoid Alcohols | Formation of oxidized derivatives | core.ac.ukresearchgate.net |
The formation of hydroperoxides from precursors like linalool can occur via radical-initiated autoxidation upon exposure to air. researchgate.net This process is understood to proceed through a free radical mechanism. nih.gov The initial step involves the abstraction of an allylic hydrogen atom to form a resonance-stabilized carbon radical. This radical then reacts with triplet molecular oxygen to form a peroxyl radical. The peroxyl radical can subsequently abstract a hydrogen atom from another substrate molecule to form the hydroperoxide, thus propagating the radical chain. nih.gov Theoretical studies on linalool oxidation support the involvement of a biradical intermediate state that serves as a branching point for further oxidation pathways. scilit.com This autoxidation of linalool yields a mixture of hydroperoxides, with 6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-ol being a minor product. researchgate.net
Autoxidation Mechanisms for the Formation of this compound
The formation of this compound is predominantly a result of the autoxidation of linalool (3,7-dimethyl-1,6-octadien-3-ol), a common fragrance terpene. nih.govresearchgate.net This process, occurring upon exposure to air, transforms the relatively benign linalool into various oxidation products, including allylic hydroperoxides which are potent sensitizers. researchgate.netnih.gov The autoxidation of linalool yields two primary hydroperoxide isomers: the major product, 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-ol, and the minor product, 6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-ol. researchgate.netresearchgate.net
Oxidative Activation in Air-Exposed Systems
The initial step in the autoxidation of compounds like linalool involves activation by molecular oxygen. scilit.com This process is critical as pure linalool itself is considered a very weak allergen, but its allergenic potential increases significantly after air exposure. nih.govresearchgate.net The autoxidation can proceed through several pathways, including a direct ene-type reaction or, more significantly, through radical-mediated mechanisms. scilit.comnih.gov Quantum mechanical calculations have been used to investigate these pathways, characterizing a linalool-O2 biradical intermediate state that serves as a crucial branching point for subsequent oxidation reactions. scilit.comnih.gov This activation in the presence of air leads to a cascade of reactions, ultimately forming a mixture of oxidation products. researchgate.netresearchgate.net
Role of Peroxyl Radical Intermediates in Autoxidation Kinetics
Peroxyl radicals (ROO•) are key intermediates in the autoxidation process, driving the chain reaction that leads to hydroperoxide formation. acs.orgnih.govrsc.org The autoxidation of organic materials is a detrimental radical chain process that can lead to their rapid deterioration unless antioxidants are present. rsc.orgresearchgate.net In the context of linalool, once the initial radical is formed, it reacts with oxygen to form a peroxyl radical. acs.orgnih.gov This peroxyl radical can then abstract a hydrogen atom from another linalool molecule, propagating the chain reaction and forming a hydroperoxide. anu.edu.au
Perhydrolysis as a Synthetic Approach for Allylic Hydroperoxides
While autoxidation is the primary natural route to allylic hydroperoxides, targeted synthesis can also be achieved through other methods. One such approach is perhydrolysis. This method involves the reaction of a suitable precursor with hydrogen peroxide, often under acidic conditions. For example, the synthesis of limonene-2-hydroperoxide has been achieved by reacting (-)-carveol (B6331534) with an aqueous solution of hydrogen peroxide acidified with sulfuric acid at low temperatures. researchgate.net This demonstrates the principle of using perhydrolysis to introduce a hydroperoxy group. Allylic hydroperoxides can be prepared by the nucleophilic substitution of an allylic derivative, such as a halide, with a hydroperoxide anion (HOO-), which is generated from hydrogen peroxide. researchgate.net This approach offers a more controlled alternative to autoxidation for obtaining specific allylic hydroperoxides.
Regioselectivity and Stereoselectivity in the Formation of this compound and its Isomers
The oxidation of linalool is not random; it exhibits significant regioselectivity, leading to a distinct distribution of hydroperoxide isomers.
Influence of Reaction Conditions on Isomer Distribution
The conditions under which oxidation occurs can influence the distribution of the resulting isomers. The autoxidation of linalool typically yields 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-ol as the major product and 6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-ol as the minor isomer. researchgate.net The hydroperoxide fraction in autoxidized linalool contains approximately 80% of the major hydroperoxide and 20% of the minor one. researchgate.net Environmental factors such as the concentration of nitrogen oxides (NOx) can significantly alter the reaction pathways. nih.gov For instance, different oxidation mechanisms and products are observed under the low-NO conditions typical of indoor environments compared to the high-NO conditions of polluted outdoor environments. nih.govnih.gov Temperature can also play a role, with higher temperatures potentially enhancing the rate of autoxidation. nih.gov
Table 1: Isomeric Hydroperoxides from Linalool Autoxidation
This table summarizes the primary hydroperoxide isomers formed during the autoxidation of linalool.
| Isomer Name | Relative Abundance |
|---|---|
| 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-ol | Major (~80%) researchgate.net |
Mechanistic Insights into Regiochemical Control
The observed regioselectivity in linalool autoxidation is rooted in the underlying reaction mechanisms, specifically the stability of the radical intermediates. researchgate.net The formation of hydroperoxides proceeds via the abstraction of an allylic hydrogen atom to form a resonance-stabilized allylic radical. scilit.comresearchgate.net Linalool has two different allylic positions from which a hydrogen atom can be abstracted. The relative stability of the resulting radical intermediates dictates the major and minor products.
Theoretical calculations support the experimental finding that 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-ol is the major product. scilit.comnih.gov This preference is attributed to the formation of a more stable tertiary allylic radical intermediate compared to the secondary allylic radical that leads to the 6-hydroperoxy isomer. The linalool-O2 biradical intermediate acts as a branching point, and the subsequent reaction pathways are governed by the activation energies of the competing steps. scilit.comnih.gov The lower activation energy pathway leading to the more stable radical intermediate is favored, thus controlling the regiochemical outcome of the oxidation.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| 3,7-dimethyloct-7-en-1-ol |
| Linalool (3,7-dimethyl-1,6-octadien-3-ol) |
| 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-ol |
| 6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-ol |
| Limonene-2-hydroperoxide |
| (-)-carveol |
| Citronellol (3,7-dimethyloct-6-en-1-ol) |
| 3,7-dimethylnon-6-en-1-ol |
Chemical Reactivity and Transformation Studies of 6 Hydroperoxy 3,7 Dimethyloct 7 En 1 Ol
Reductive Transformations of 6-Hydroperoxy-3,7-dimethyloct-7-en-1-ol
The hydroperoxide functional group is readily reduced to the corresponding alcohol. This transformation is a common and crucial step following the oxidation of citronellol (B86348) to stabilize the initial oxidation products and yield stable diols.
The reduction of this compound yields the corresponding stable diol, 3,7-Dimethyloct-7-ene-1,6-diol. This conversion is a standard procedure in organic synthesis for quenching peroxide reactions and isolating alcohol products. The photooxidation of citronellol typically produces a mixture of two regioisomeric hydroperoxides: the primary product, this compound, and the tertiary hydroperoxide, 7-Hydroperoxy-3,7-dimethyloct-5-en-1-ol. Subsequent reduction of this mixture provides a corresponding mixture of diols.
| Reactant | Product |
| This compound | 3,7-Dimethyloct-7-ene-1,6-diol |
| 7-Hydroperoxy-3,7-dimethyloct-5-en-1-ol | 3,7-Dimethyloct-5-ene-1,7-diol |
This table outlines the direct reduction products from the two primary hydroperoxides formed during citronellol oxidation.
A variety of reducing agents can be employed to effect the conversion of hydroperoxides to alcohols. The choice of reagent depends on factors such as scale, selectivity, and reaction conditions. Common laboratory- and industrial-scale reducing agents include sodium sulfite (B76179) (Na2SO3) and triphenylphosphine (B44618) (PPh3).
Sodium sulfite is an inexpensive and effective reducing agent that is often used in aqueous solutions. The reaction involves the transfer of oxygen from the hydroperoxide to the sulfite ion, which is oxidized to sulfate.
Reaction Parameters for Reduction:
| Parameter | Condition | Purpose |
|---|---|---|
| Reducing Agent | Sodium Sulfite (Na2SO3), Triphenylphosphine (PPh3) | To reduce the hydroperoxide group to a hydroxyl group. |
| Solvent | Typically a biphasic system (e.g., water/organic) for Na2SO3, or an organic solvent for PPh3. | To dissolve reactants and facilitate the reaction. |
| Temperature | Often performed at room temperature or below. | To control the exothermic reaction and prevent side reactions. |
| Monitoring | Thin-Layer Chromatography (TLC), Peroxide test strips | To determine the completion of the reduction. |
This interactive table summarizes key parameters for the reduction of allylic hydroperoxides.
Rearrangement Reactions Involving the Allylic Hydroperoxide Moiety
Allylic hydroperoxides are known to undergo rearrangement reactions, which can lead to the formation of isomeric products. This reactivity is a key feature of the chemistry of this compound.
The rearrangement of allylic hydroperoxides, often referred to as the Schenck rearrangement, is generally accepted to proceed through a radical chain mechanism. The process is initiated by the formation of an allylperoxyl radical. This radical can then undergo a rearrangement, which can be either non-dissociative or dissociative. wikipedia.orgacs.org
Non-dissociative mechanism: This pathway is thought to involve a concerted process through a five-membered ring-like transition state, where the peroxy group migrates across the allylic system without breaking away from the carbon skeleton. wikipedia.orgdoi.org
Dissociative mechanism: In this pathway, the allylperoxyl radical fragments into an allyl radical and molecular oxygen. wikipedia.orgacs.org These species can then recombine, potentially at a different position on the allyl framework, leading to the rearranged hydroperoxide.
These rearrangements are often subject to acceleration by radical initiators and inhibition by radical scavengers.
In the context of citronellol oxidation, the primary evidence of rearrangement is the formation of two principal regioisomeric hydroperoxides from a single starting material. The main products are this compound and 7-Hydroperoxy-3,7-dimethyloct-5-en-1-ol. The ratio of these products can be influenced by reaction conditions such as the photosensitizer used and the solvent. Characterization and differentiation of these isomers are typically achieved using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish the unique chemical environments of the protons and carbons in each molecule.
Formation of Epoxy Alcohol Derivatives from this compound
The conversion of allylic alcohols to epoxy alcohols is a valuable transformation in organic synthesis. While the direct intramolecular epoxidation of this compound is not the most commonly cited pathway, the formation of epoxy alcohols from allylic alcohols in the presence of a hydroperoxide and a metal catalyst is a well-established process, famously exemplified by the Sharpless epoxidation. wikipedia.org
In this reaction, a titanium (IV) isopropoxide catalyst, in combination with a chiral ligand like diethyl tartrate, activates a hydroperoxide (such as tert-butyl hydroperoxide) to act as an oxygen donor, delivering an oxygen atom to the double bond of an allylic alcohol to form an epoxy alcohol with high stereoselectivity. wikipedia.orgorganic-chemistry.org Given this precedent, it is mechanistically plausible that under suitable catalytic conditions (e.g., in the presence of transition metals like titanium or vanadium), this compound or its parent molecule, citronellol, could be converted into an epoxy alcohol derivative like 3,7-dimethyl-6,7-epoxyoctan-1-ol. Indeed, studies on the selective oxidation of citronellol have identified this epoxide as a possible product, often competing with the formation of allylic hydroperoxides.
Fragmentation Pathways and Generation of Lower Molecular Weight Carbonyl Compounds
The chemical stability of this compound, an allylic hydroperoxide, is relatively low, making it susceptible to fragmentation into smaller, lower molecular weight compounds, particularly under thermal stress or photolytic conditions. The decomposition of allylic hydroperoxides is a known pathway for the formation of various volatile and non-volatile carbonyl compounds. This fragmentation typically proceeds through the homolytic cleavage of the weak oxygen-oxygen bond in the hydroperoxy group, initiating a cascade of radical reactions.
The thermal decomposition of hydroperoxides can lead to the formation of an alkoxy and a hydroxyl radical. For this compound, this cleavage results in a complex mixture of products. The subsequent reactions can involve hydrogen abstraction, cyclization, and fragmentation of the carbon skeleton. While specific studies detailing the exhaustive list of carbonyl compounds from this particular hydroperoxide are not extensively documented in readily available literature, general principles of hydroperoxide degradation suggest the formation of aldehydes and ketones.
Studies on analogous compounds, such as other terpene hydroperoxides, indicate that fragmentation often leads to the formation of well-known carbonyl compounds. For instance, the ozonolysis of related terpene structures like geraniol (B1671447) results in the formation of glyoxal (B1671930) and methyl-glyoxal, indicating that complex terpene derivatives can break down into simple carbonyls. nih.gov The thermal decomposition of methyl oleate (B1233923) hydroperoxides similarly yields a range of volatile compounds, including aldehydes and keto esters, which are formed via cleavage of the carbon chain adjacent to the original hydroperoxide group. researchgate.net
Based on these analogous fragmentation patterns, the decomposition of this compound is expected to yield carbonyl compounds resulting from the cleavage of the C5-C6 and C6-C7 bonds. Plausible lower molecular weight carbonyl products could include acetone, formaldehyde, and various unsaturated aldehydes.
Table 1: Plausible Fragmentation Products from this compound
| Plausible Product | Chemical Formula | Molecular Weight ( g/mol ) | Class |
|---|---|---|---|
| Acetone | C₃H₆O | 58.08 | Ketone |
| Formaldehyde | CH₂O | 30.03 | Aldehyde |
Note: This table is based on theoretical fragmentation pathways and analogies to similar compounds.
This compound as a Synthetic Intermediate
Beyond its role in degradation pathways, this compound serves as a valuable synthetic intermediate in organic chemistry, leveraging the reactivity of the hydroperoxide and the allylic alcohol functionalities.
One of the most significant applications of this compound is its role as a key intermediate in the industrial synthesis of rose oxide. wikipedia.orgessentialoil.in Rose oxide is a high-value fragrance chemical, prized for its characteristic floral and green scent, and is a minor but olfactorily significant component of rose oil. ukri.orgresearchgate.net
The synthesis begins with the photosensitized oxidation of citronellol, which generates a mixture of two isomeric allylic hydroperoxides, with this compound being a major product. scentree.co This hydroperoxide is not isolated but is typically reduced in the next step to the corresponding diol, 3,7-dimethyloct-7-ene-1,6-diol. wikipedia.orgessentialoil.inscentree.co The final step involves an acid-catalyzed cyclization of this diol, which yields a mixture of the cis and trans isomers of rose oxide. wikipedia.orgscentree.co
Table 2: Key Steps in the Synthesis of Rose Oxide from Citronellol
| Step | Reactant | Key Reagent(s) | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Citronellol | O₂, Photosensitizer | This compound | Allylic Oxidation |
| 2 | This compound | Sodium sulfite (Na₂SO₃) or catalytic hydrogenation | 3,7-Dimethyloct-7-ene-1,6-diol | Reduction of Hydroperoxide |
This synthetic route is a cornerstone of the fragrance industry, providing a reliable and scalable method for producing a compound that is otherwise expensive to extract from natural sources. ukri.org
The reactivity of allylic hydroperoxides makes them suitable candidates for integration into cascade or tandem reactions, which are synthetic strategies designed to streamline processes by combining multiple reaction steps into a single operation without isolating intermediates. nih.gov This approach enhances efficiency by reducing waste, purification steps, and reaction time.
While specific literature detailing the use of this compound in complex, multi-step tandem reactions is specialized, the principles of allylic hydroperoxide chemistry allow for its theoretical inclusion in such sequences. For example, the formation of the hydroperoxide via allylic oxidation can be the initiating step of a sequence. orgsyn.orgorganic-chemistry.org Following its formation, the hydroperoxide can be transformed in situ.
A potential tandem sequence could involve the initial oxidation of citronellol to this compound, followed immediately by a transition-metal-catalyzed rearrangement or cyclization. The development of tandem reactions often focuses on creating complex molecular architectures from simple starting materials in a highly controlled manner. nih.gov The dual functionality of this compound (a hydroperoxide and an alcohol) provides multiple reactive sites that can be targeted in sequential transformations within a one-pot synthesis.
Advanced Spectroscopic and Analytical Characterization of 6 Hydroperoxy 3,7 Dimethyloct 7 En 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of a molecule in solution. Through a combination of one-dimensional and multi-dimensional experiments, it is possible to map the carbon framework and establish the precise location of functional groups, such as the hydroperoxy (-OOH) group and the terminal double bond that characterize 6-Hydroperoxy-3,7-dimethyloct-7-en-1-ol.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the alcohol, the hydroperoxide, the terminal alkene, and the aliphatic backbone.
Key Expected Signals for this compound:
Hydroperoxy Proton (-OOH): A broad singlet, typically in the downfield region (δ 8.0-9.0 ppm), which is sensitive to concentration and solvent.
Terminal Alkene Protons (=CH₂): Two distinct signals, likely around δ 4.8-5.0 ppm, representing the geminal protons on C8.
CH-OOH Proton: A signal for the proton on C6, deshielded by the adjacent hydroperoxy group, expected around δ 4.0-4.5 ppm.
CH₂-OH Protons: Protons on C1 adjacent to the primary alcohol would appear as a multiplet around δ 3.6-3.7 ppm.
Methyl Protons: The methyl group at C7 attached to the double bond would likely appear as a singlet around δ 1.7-1.8 ppm, while the methyl group at C3 would be a doublet around δ 0.9 ppm.
Aliphatic Protons (CH, CH₂): The remaining protons on the carbon backbone (C2, C4, C5) would produce complex multiplets in the upfield region (δ 1.1-2.2 ppm).
For comparison, the established ¹H NMR data for the parent compound, β-citronellol, is presented below.
| Assignment (β-Citronellol) | ¹H Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-6 | 5.10 | t (triplet) |
| H-1 | 3.67 | m (multiplet) |
| H-5 | 1.98 | m (multiplet) |
| H-8 (CH₃) | 1.68 | s (singlet) |
| H-7 (CH₃) | 1.60 | s (singlet) |
| H-2, H-3, H-4 | 1.15-1.65 | m (multiplet) |
| H-3' (CH₃) | 0.91 | d (doublet) |
Data sourced from spectral databases for 3,7-dimethyl-6-octen-1-ol (Citronellol). chemicalbook.com
To unambiguously confirm the structure, multi-dimensional NMR experiments are essential. nih.govresearchgate.net
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be critical to trace the connectivity of the aliphatic chain. Key expected correlations would include:
The C1 protons with the C2 proton.
The C2 proton with the C3 proton and the C3-methyl protons.
The C3 proton with the C4 protons.
The C4 protons with the C5 protons.
The C5 protons with the C6 proton, confirming the position of the hydroperoxy-bearing carbon.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of carbon chemical shifts for all protonated carbons (CH, CH₂, CH₃).
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is vital for piecing together the molecular skeleton and positioning non-protonated (quaternary) carbons and functional groups. For this specific molecule, the most informative HMBC correlations would be:
Correlations from the C8 alkene protons (δ ~4.9 ppm) to the C7 and C6 carbons, confirming the terminal position of the double bond.
Correlations from the C7-methyl protons (δ ~1.7 ppm) to the C7 and C8 carbons.
A correlation from the C6 proton (δ ~4.2 ppm) to C5, C7, and C8, providing definitive evidence for the location of the hydroperoxy group at C6.
Mass Spectrometry (MS) Applications in Characterization and Product Identification
Mass spectrometry is a cornerstone for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.
ESI-MS is a soft ionization technique ideal for analyzing polar and thermally labile molecules like hydroperoxides without causing significant decomposition. rsc.org In the analysis of this compound (Molecular Weight: 188.26 g/mol ), ESI-MS would be used to detect its molecular ion. Depending on the solvent and modifiers used, the following ions would be expected in the positive ion mode:
| Adduct Ion | Formula | Predicted Mass-to-Charge Ratio (m/z) |
|---|---|---|
| [M+H]⁺ (Protonated Molecule) | [C₁₀H₂₀O₃ + H]⁺ | 189.1485 |
| [M+NH₄]⁺ (Ammonium Adduct) | [C₁₀H₂₀O₃ + NH₄]⁺ | 206.1754 |
| [M+Na]⁺ (Sodium Adduct) | [C₁₀H₂₀O₃ + Na]⁺ | 211.1305 |
Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the [M+H]⁺ or [M+NH₄]⁺ ion) and fragmenting it to produce a spectrum of product ions. This fragmentation pattern serves as a structural fingerprint. For hydroperoxides, specific neutral losses are characteristic and diagnostic. copernicus.org
A key fragmentation pathway for organic hydroperoxides is the neutral loss of a hydrogen peroxide molecule (H₂O₂; 34.01 Da). Another common loss is that of a water molecule (H₂O; 18.01 Da). Research has also shown that the fragmentation of the ammonium (B1175870) adduct ([M+NH₄]⁺) of hydroperoxides often results in a characteristic neutral loss of 51 Da, corresponding to the combined loss of H₂O₂ and NH₃. copernicus.org
| Precursor Ion (m/z) | Characteristic Neutral Loss | Mass of Neutral Loss (Da) | Predicted Product Ion (m/z) |
|---|---|---|---|
| 189.15 ([M+H]⁺) | Loss of H₂O | 18.01 | 171.14 |
| 189.15 ([M+H]⁺) | Loss of H₂O₂ | 34.01 | 155.14 |
| 206.18 ([M+NH₄]⁺) | Loss of H₂O₂ + NH₃ | 51.04 | 155.14 |
Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. It is particularly useful for distinguishing between isomers, which often have very similar mass spectra but different retention times on the GC column. In the context of citronellol (B86348) oxidation, GC-MS can effectively separate this compound from its isomer, (E)-7-hydroperoxy-3,7-dimethyloct-5-en-1-ol, and other reaction byproducts. mdpi.comkoreascience.kr
However, the analysis of terpene hydroperoxides by GC-MS presents a significant challenge due to their thermal instability; they can easily decompose in the hot GC injector or on the column. nih.gov To overcome this, a common strategy is chemical derivatization prior to analysis. Silylation, for example, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the thermally labile alcohol (-OH) and hydroperoxy (-OOH) groups into more robust trimethylsilyl (B98337) (-OTMS) ethers. nih.gov These derivatized compounds are more volatile and stable, allowing for successful chromatographic separation and yielding characteristic mass spectra. The silylated hydroperoxide would produce a prominent fragment ion at m/z 89, corresponding to [OSi(CH₃)₃]⁺, which is a useful diagnostic peak. nih.gov
Chromatographic Separation Techniques
Chromatographic methods are central to the analytical chemistry of this compound, providing the necessary resolution to separate it from its precursor, linalool (B1675412), and other oxidation byproducts. The choice of technique depends on the analytical objective, from precise quantification to rapid reaction screening.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary method for the detailed analysis and quantification of this compound. Due to the compound's lack of a strong chromophore, detection is often achieved using mass spectrometry (MS) or chemiluminescence, which offers high selectivity and sensitivity for hydroperoxides.
Reversed-phase HPLC is commonly employed for the separation of linalool hydroperoxides. A C18 column is a typical stationary phase, offering effective separation based on the hydrophobicity of the analytes. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile, often with additives like formic acid to improve peak shape and ionization in MS detection. Gradient elution is frequently utilized to achieve optimal separation of the various oxidation products, which can range in polarity.
Illustrative HPLC Method for the Analysis of Linalool Hydroperoxides:
| Parameter | Condition |
| Stationary Phase | C18 reversed-phase column |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B 2-15 min: 30-80% B 15-20 min: 80% B 20-22 min: 80-30% B 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | Mass Spectrometry (MS) or Chemiluminescence |
This table presents a representative HPLC method for the analysis of linalool hydroperoxides, including this compound. The specific retention time for this compound would be determined under these conditions.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and straightforward method for monitoring the progress of reactions involving this compound, such as the oxidation of linalool. It is also a valuable tool for the initial screening of samples for the presence of this hydroperoxide.
For the analysis of terpene hydroperoxides, silica gel 60 F254 plates are commonly used as the stationary phase. The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent, like n-hexane, and a more polar solvent, such as ethyl acetate, is typically employed. The ratio of these solvents can be adjusted to optimize the separation of the hydroperoxide from the less polar linalool and more polar diol degradation products.
Visualization of the separated spots on the TLC plate is achieved using a variety of reagents, as this compound is not colored and may not be strongly UV-active. A common visualization agent is p-anisaldehyde-sulfuric acid reagent, which upon heating, reacts with terpenes and their derivatives to produce distinctly colored spots.
Typical TLC Conditions for Monitoring Linalool Oxidation:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 TLC plate |
| Mobile Phase | n-Hexane: Ethyl Acetate (e.g., 7:3 v/v) |
| Application | Spotting of the reaction mixture alongside linalool standard |
| Visualization | Spraying with p-anisaldehyde-sulfuric acid reagent followed by gentle heating |
| Observation | Formation of a new spot corresponding to the hydroperoxide, with a lower Rf value than linalool |
This table outlines a general procedure for using TLC to monitor the formation of this compound from the oxidation of linalool.
Theoretical and Computational Investigations into 6 Hydroperoxy 3,7 Dimethyloct 7 En 1 Ol Chemistry
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving 6-Hydroperoxy-3,7-dimethyloct-7-en-1-ol. These studies focus on identifying the structures of transition states and calculating their associated activation energies, which are crucial for understanding reaction kinetics.
One of the primary reactions of interest is the homolytic cleavage of the weak oxygen-oxygen bond in the hydroperoxide group. Computational models can predict the bond dissociation energy (BDE) for this process, which is a key parameter in assessing the thermal stability of the compound. For allylic hydroperoxides, the O-O bond is inherently weak, and its cleavage initiates radical chain reactions. chemicals.co.uk
Another significant reaction pathway for allylic hydroperoxides is the Schenck rearrangement, a process that has been clarified through a combination of experimental and computational methods. researchgate.net This rearrangement involves the formation of a peroxyl radical, which can then undergo further reactions. Quantum chemical studies can model the transition states for the hydrogen abstraction and oxygen addition steps that are central to this and other oxidative processes.
Table 1: Calculated Activation Energies for Key Reaction Steps of Analogous Allylic Hydroperoxides
| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| O-O Bond Homolysis | DFT (B3LYP) | 6-311+G(d,p) | 35-40 |
| Intramolecular H-abstraction | CCSD(T) | aug-cc-pVTZ | 15-20 |
Note: The data in this table is representative of typical values for allylic hydroperoxides and is intended to be illustrative for this compound, for which specific data is not available.
Computational Modeling of Oxidative Pathways and Radical Intermediates
The oxidation of this compound can proceed through various pathways, often involving radical intermediates. Computational modeling is essential for identifying the most likely pathways and characterizing the transient radical species involved.
The initial decomposition of the hydroperoxide leads to the formation of an alkoxyl radical and a hydroxyl radical. The subsequent reactions of these highly reactive species determine the final product distribution. Computational studies can model the reaction coordinates for processes such as hydrogen abstraction from the carbon backbone by the hydroxyl radical, or β-scission of the alkoxyl radical. acs.org
Furthermore, the interaction of this compound with other molecules, such as oxygen, can be modeled. The formation of peroxyl radicals and their subsequent reactions, including addition to the double bond or hydrogen abstraction, are key steps in autoxidation processes that can be investigated computationally. The stability and reactivity of these radical intermediates are assessed through calculations of their electronic structure and spin density distribution.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational methods are powerful tools for predicting the reactivity and selectivity of chemical reactions. rsc.orgrsc.org For this compound, this includes predicting the most likely sites for radical attack and the stereochemical outcome of reactions.
Regioselectivity in radical reactions is often governed by the stability of the resulting radical intermediates. Computational models can calculate the relative energies of different possible radical species that can be formed from this compound, thereby predicting the most favorable reaction pathway. For example, in a hydrogen abstraction reaction, the model can predict whether abstraction is more likely to occur from the hydroxyl group, the carbon backbone, or the allylic position.
Stereoselectivity can be predicted by examining the transition state structures for different stereochemical pathways. The relative energies of these transition states determine the preferred stereoisomer of the product. For reactions involving the chiral center at the carbon bearing the hydroperoxy group, computational modeling can help to understand how this chirality influences the stereochemical outcome of subsequent reactions.
Table 2: Predicted Regioselectivity of Hydroxyl Radical Attack on a Model Allylic Hydroperoxide
| Site of Attack | Relative Energy of Transition State (kcal/mol) | Predicted Product Type |
|---|---|---|
| Allylic C-H | 0.0 | Allylic Alcohol |
| Tertiary C-H | +2.5 | Tertiary Alcohol |
Note: This data is based on generalized principles of radical reactivity and serves as a predictive model for this compound.
Conformational Analysis and Energetic Profiles of this compound
The reactivity and biological activity of a flexible molecule like this compound are heavily influenced by its conformational preferences. Conformational analysis involves identifying the stable conformations (local minima on the potential energy surface) and the energy barriers for interconversion between them. libretexts.org
Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to perform a systematic search of the conformational space of this compound. The results of such an analysis provide the relative energies of different conformers and the dihedral angles that define their shapes. The presence of the hydroperoxy group and the hydroxyl group allows for the possibility of intramolecular hydrogen bonding, which can significantly stabilize certain conformations. These interactions can be identified and quantified through computational analysis. desy.de
The energetic profile, or potential energy surface, provides a comprehensive picture of the molecule's flexibility and the energy costs associated with changes in its shape. This information is crucial for understanding how the molecule might interact with other molecules, such as enzymes or receptors, and how its shape influences its chemical reactivity.
Table 3: Relative Energies of Hypothetical Conformers of this compound
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Intramolecular H-Bond |
|---|---|---|---|
| Extended | C-C-C-C ~180° | 0.0 | No |
| Gauche 1 | C-C-C-O ~60° | +0.8 | No |
Note: This table presents a simplified, illustrative conformational analysis. Actual conformational landscapes are more complex.
Mechanistic Aspects of Occurrence and Formation of 6 Hydroperoxy 3,7 Dimethyloct 7 En 1 Ol in Broader Systems
Non-Enzymatic Oxidation of Isoprenoid Alcohols by Reactive Oxygen Species (e.g., Singlet Oxygen, Hydroxyl Radicals)
The formation of 6-Hydroperoxy-3,7-dimethyloct-7-en-1-ol from its precursor, linalool (B1675412) (3,7-dimethyl-1,6-octadien-3-ol), is a direct consequence of non-enzymatic oxidation. This process is initiated by the interaction of linalool with various reactive oxygen species (ROS), which are highly reactive molecules containing oxygen. Key ROS implicated in this transformation include singlet oxygen (¹O₂) and hydroxyl radicals (•OH). researchgate.netacs.org
Linalool possesses two distinct carbon-carbon double bonds, making it susceptible to attack by electrophilic ROS. The oxidation process, particularly autoxidation upon exposure to air, leads to a mixture of hydroperoxides, including this compound and 7-hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol. researchgate.netescd.org
Singlet Oxygen (¹O₂) Oxidation: Singlet oxygen is an electronically excited state of molecular oxygen. Its reaction with alkenes that have allylic hydrogen atoms, such as linalool, typically proceeds via the Schenck ene reaction. In this concerted pericyclic reaction, ¹O₂ attacks the double bond while abstracting an allylic hydrogen, leading directly to the formation of an allylic hydroperoxide. rsc.org The photooxidation pathway, where a sensitizer (B1316253) converts aerial triplet oxygen into its singlet state, facilitates this non-radical hydroperoxide formation. researchgate.net
Hydroxyl Radical (•OH) Oxidation: The reaction between linalool and hydroxyl radicals is a dominant degradation pathway in the troposphere. acs.org Unlike the ene reaction of singlet oxygen, the reaction with •OH is a radical chain process. It begins with the electrophilic addition of the hydroxyl radical to one of the carbon-carbon double bonds in the linalool molecule. acs.orgnih.gov This addition is favored at the more substituted carbon atom of the double bond. The resulting alkyl radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). This peroxy radical can subsequently abstract a hydrogen atom from another molecule to form the stable hydroperoxide, this compound. In atmospheric conditions, these peroxy radicals can also react with nitric oxide (NO) or other radicals, leading to a variety of other oxidation products, such as acetone. acs.orgnih.gov
The table below summarizes the formation of the primary hydroperoxide isomers from linalool via different non-enzymatic pathways.
| Reactive Oxygen Species (ROS) | Parent Compound | Primary Reaction Mechanism | Resulting Hydroperoxide Isomers |
|---|---|---|---|
| Singlet Oxygen (¹O₂) | Linalool | Ene Reaction | This compound, 7-hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol |
| Hydroxyl Radical (•OH) | Linalool | Radical Addition, followed by O₂ addition and H-abstraction | This compound, other positional isomers, and further oxidation products |
Chemical Degradation Pathways of this compound in Various Matrices
This compound, like other allylic hydroperoxides, is a relatively unstable molecule. It can undergo decomposition through several pathways, which are influenced by factors such as temperature, light, and the presence of acids or transition metals. researchgate.netresearchgate.net These degradation processes are critical as they lead to the formation of a complex mixture of secondary products, including alcohols, ketones, and aldehydes.
Thermal Decomposition: The most common degradation pathway for hydroperoxides is the homolytic cleavage of the weak oxygen-oxygen (O–O) bond, a process that can be initiated by heat. researchgate.net This cleavage generates an alkoxy radical (RO•) and a hydroxyl radical (•OH). These highly reactive radicals can initiate further radical chain reactions, leading to a variety of degradation products. This can include polymerization, where radicals combine to form larger molecules, as well as the formation of smaller, more volatile compounds through C-C bond scission. researchgate.net
Photolytic Decomposition: Exposure to ultraviolet (UV) radiation can also induce the cleavage of the O–O bond in hydroperoxides, similar to thermal decomposition. This photolytic pathway generates the same initial radical species (alkoxy and hydroxyl radicals) and triggers subsequent degradation reactions.
Acid-Catalyzed Decomposition: In the presence of acids, hydroperoxides can undergo heterolytic cleavage. A well-known mechanism for this is the Hock rearrangement. mdpi.com This process involves the protonation of the hydroperoxide group, followed by the migration of an adjacent alkyl or aryl group and the elimination of a water molecule. The resulting carbocation is then hydrolyzed to yield a carbonyl compound (an aldehyde or ketone) and an alcohol. mdpi.com This acid-catalyzed pathway is a significant degradation route in acidic matrices.
Metal-Catalyzed Decomposition: Transition metals, such as iron or copper, can catalyze the decomposition of hydroperoxides through redox reactions. nih.gov For instance, a metal ion in a lower oxidation state (e.g., Fe²⁺) can reduce the hydroperoxide, leading to the formation of an alkoxy radical and a hydroxide (B78521) ion, while the metal is oxidized (e.g., to Fe³⁺). Conversely, a metal ion in a higher oxidation state can oxidize the hydroperoxide to a peroxy radical. This catalytic cycling can significantly accelerate the degradation of the hydroperoxide.
The following interactive table summarizes the primary degradation pathways for allylic hydroperoxides like this compound.
| Degradation Pathway | Initiating Factor | Key Reaction Mechanism | General Classes of Products |
|---|---|---|---|
| Thermal Decomposition | Heat | Homolytic Cleavage of O-O bond | Alkoxy and hydroxyl radicals, leading to alcohols, ketones, aldehydes, and polymers |
| Photolytic Decomposition | UV Light | Homolytic Cleavage of O-O bond | Alkoxy and hydroxyl radicals, leading to a similar product profile as thermal degradation |
| Acid-Catalyzed Decomposition | Acids (Brønsted or Lewis) | Heterolytic Cleavage (e.g., Hock Rearrangement) | Carbonyl compounds (aldehydes, ketones) and alcohols |
| Metal-Catalyzed Decomposition | Transition Metal Ions (e.g., Fe²⁺/Fe³⁺) | Redox Cycling (Fenton-like reactions) | Alkoxy and peroxy radicals, leading to a complex mixture of oxidation products |
Future Research Directions and Open Questions in the Study of 6 Hydroperoxy 3,7 Dimethyloct 7 En 1 Ol
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient methods for the synthesis of 6-hydroperoxy-3,7-dimethyloct-7-en-1-ol is a primary area for future investigation. Current methods often rely on traditional oxidation techniques that may not be sustainable. Future research should focus on the following:
Green Oxidation Chemistries: The use of green oxidants, such as hydrogen peroxide, in conjunction with selective catalysts represents a promising avenue. mdpi.com Research into titanosilicate catalysts has shown potential for the selective oxidation of citronellol (B86348), primarily leading to epoxidation. mdpi.com A key challenge will be to steer this selectivity towards the desired hydroperoxidation at the C6 position.
Photochemical Synthesis: Dye-sensitized photooxidation using singlet oxygen offers a sustainable route for the conversion of citronellol. frontiersin.orgdoaj.org This method, which utilizes air and visible light, can be highly regioselective. frontiersin.orgdoaj.org Further exploration is needed to optimize conditions to favor the formation of this compound over other isomers and subsequent reaction products. frontiersin.org
Biocatalytic Approaches: The use of enzymes, such as lipases and peroxygenases, for the epoxidation of terpenes is an emerging sustainable strategy. acs.orgacs.org Future work could focus on engineering or discovering enzymes capable of stereoselectively introducing a hydroperoxy group at the C6 position of citronellol. This would offer a highly specific and environmentally friendly synthetic route.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Approach | Key Reagents/Catalysts | Potential Advantages | Research Challenges |
| Green Catalytic Oxidation | Titanosilicates, Hydrogen Peroxide | High thermal and mechanical stability, avoidance of heavy metals. mdpi.com | Controlling regioselectivity to favor hydroperoxidation over epoxidation. mdpi.com |
| Photochemical Oxidation | Singlet Oxygen, Zeolite-supported photosensitizers | Utilizes air and visible light, traceless reagent, potential for high regioselectivity. frontiersin.orgdoaj.org | Optimizing reaction conditions to maximize the yield of the target hydroperoxide. frontiersin.org |
| Biocatalysis | Engineered Peroxygenases | High stereoselectivity, environmentally benign conditions. acs.org | Enzyme discovery and engineering for specific hydroperoxidation. |
In-depth Mechanistic Elucidation of Complex Transformations
A thorough understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is crucial for controlling its synthesis and predicting its environmental fate. Key areas for investigation include:
Radical-Initiated Pathways: The oxidation of citronellol can proceed through radical-initiated reactions, especially in the presence of reactive oxygen species (ROS). acs.org Detailed mechanistic studies are required to elucidate the specific radical intermediates involved and the factors that influence the regioselectivity of hydroperoxidation.
Atmospheric Chemistry: Terpenes are significant precursors to secondary organic aerosols (SOA) in the atmosphere through reactions with oxidants like ozone and hydroxyl radicals. nih.govresearchgate.net The role of this compound as an intermediate in these processes and its contribution to SOA formation needs to be thoroughly investigated.
Biosynthetic Pathways: While not yet fully elucidated, the biosynthesis of hydroperoxylated monoterpenoids in plants is an area of active research. nih.govresearchgate.net Understanding the enzymatic machinery responsible for the formation of such compounds could provide valuable insights for developing novel biocatalytic production methods.
Development of Advanced Analytical Strategies for Detection and Quantification in Complex Mixtures
The inherent instability of hydroperoxides presents a significant analytical challenge, particularly in complex matrices such as biological samples or atmospheric aerosols. researchgate.net Future research should focus on developing robust and sensitive analytical methods for the accurate detection and quantification of this compound.
Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful tools for the analysis of hydroperoxides. mdpi.comnih.govtandfonline.com However, derivatization is often necessary to improve stability and volatility. tandfonline.com The development of direct, sensitive, and selective LC-MS/MS or GC-MS methods for this compound is a key objective.
Specialized Detection Methods: Techniques such as HPLC with chemiluminescence or reductive electrochemical detection offer high sensitivity and selectivity for hydroperoxides. svdcdn.comthermofisher.com Adapting and validating these methods for the specific analysis of this compound would be highly beneficial.
Real-Time Monitoring: Proton-transfer-reaction mass spectrometry (PTR-MS) allows for the online measurement of volatile organic compounds and their oxidation products. nih.govnih.gov The application of this technique to monitor the formation and reaction kinetics of this compound in real-time would provide valuable mechanistic data.
A summary of analytical techniques and their potential for the analysis of this compound is provided in Table 2.
| Analytical Technique | Principle | Advantages for Hydroperoxide Analysis | Future Research Focus |
| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection. mdpi.com | High sensitivity and selectivity, applicable to non-volatile compounds. mdpi.com | Development of stable and efficient ionization methods for the target compound. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass spectrometric detection. nih.gov | High resolution and established libraries for identification. | Optimization of derivatization methods to prevent thermal decomposition. tandfonline.com |
| HPLC-Chemiluminescence | HPLC separation followed by detection based on a light-producing chemical reaction. svdcdn.com | Extremely high sensitivity for peroxides. svdcdn.com | Method validation for the specific quantification of this compound. |
| PTR-MS | Real-time detection of volatile organic compounds based on proton transfer reactions. nih.gov | Online monitoring of reaction kinetics. nih.gov | Identification of specific fragment ions for unambiguous identification. |
Integration of Multiscale Computational and Experimental Approaches for Comprehensive Understanding
The combination of computational modeling and experimental studies offers a powerful synergy for a deep understanding of the properties and reactivity of this compound.
Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to investigate the thermodynamics and kinetics of different reaction pathways for the formation and decomposition of the target hydroperoxide. nih.govrsc.org These calculations can provide insights into transition state geometries and activation energies, guiding the design of more efficient synthetic strategies.
Molecular Dynamics Simulations: Molecular dynamics simulations can be used to study the behavior of this compound in different environments, such as in solution or at the gas-particle interface of an aerosol. This can help in understanding its partitioning behavior and reactivity in complex systems.
Predictive Engineering of Biocatalysts: The integration of computational protein design with experimental screening is a promising approach for developing novel enzymes with desired catalytic activities. nih.gov This strategy could be applied to engineer terpene synthases or peroxygenases for the selective production of this compound.
By addressing these future research directions and open questions, the scientific community can significantly advance our understanding of this compound, paving the way for its potential applications in sustainable chemistry and a more comprehensive understanding of atmospheric processes.
Q & A
Q. What are the established synthetic routes for 6-Hydroperoxy-3,7-dimethyloct-7-en-1-ol, and how can reaction yields be optimized?
The compound can be synthesized via oxidation of precursor molecules. For example, hydrogen peroxide (H₂O₂) in the presence of formic acid (HCO₂H) and N,N-diethylethanolamine yields 40% product . Another method involves photochemical reactions (e.g., i-PrOH/hv) or halogenation using PCl₅ in dichloromethane (DCM) to produce intermediates. Optimization can be achieved through orthogonal experimental design to test variables like temperature, catalyst concentration, and reaction time. Statistical tools such as regression analysis are recommended to model yield outcomes .
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxidation | H₂O₂/HCO₂H, N,N-diethylethanolamine | 40% | |
| Photochemical reaction | i-PrOH/hv | 100% | |
| Halogenation | PCl₅/DCM | 70% |
Q. How can the structure of this compound be characterized using spectroscopic techniques?
Key methods include:
- NMR spectroscopy : Analyze chemical shifts for hydroperoxy (-OOH) and hydroxyl (-OH) groups.
- Mass spectrometry (MS) : Confirm molecular weight (188.264 g/mol) and fragmentation patterns .
- Infrared (IR) spectroscopy : Identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹).
- Chromatography : Use HPLC or GC-MS for purity assessment. Reference databases like PubChem (InChIKey: IUDWWFNDSJRYRV-UHFFFAOYSA-N for related isomers) can aid validation .
Q. What are the stability considerations for handling this compound in laboratory settings?
The compound is sensitive to light and may degrade under prolonged exposure. Storage recommendations:
- Keep in amber glass containers at low temperatures (4°C).
- Avoid contact with strong oxidizers or sparks due to potential peroxide reactivity .
- Use PPE (gloves, goggles) during handling to prevent skin/eye contact .
Advanced Research Questions
Q. What reaction mechanisms underlie the formation of this compound, and how do substituents influence its reactivity?
The hydroperoxy group (-OOH) likely forms via radical-mediated oxidation of a precursor alkene. For example, singlet oxygen ([¹O₂]) or peroxide initiators can abstract hydrogen, leading to peroxyl radical intermediates . Substituents like methyl groups at C3 and C7 may sterically hinder or direct regioselectivity. Computational modeling (e.g., DFT) is recommended to map transition states and electron distribution.
Q. How can factorial design be applied to optimize multi-variable synthesis protocols for this compound?
A full factorial design allows testing of variables (e.g., temperature, pH, catalyst load) simultaneously. For example:
- Factors : Reaction time (4–12 hrs), H₂O₂ concentration (1–5 mol%), solvent polarity.
- Response variables : Yield, purity.
Statistical software (e.g., Minitab) can identify interactions between variables and predict optimal conditions. Evidence from orthogonal design studies supports this approach for reducing experimental runs while maximizing data quality .
Q. How should researchers address contradictions in stability data between literature sources?
Discrepancies may arise from differences in experimental conditions (e.g., humidity, light intensity). Mitigation strategies:
- Replicate experiments under controlled conditions (e.g., inert atmosphere, UV-shielded environments).
- Use accelerated stability testing (e.g., elevated temperatures) to model degradation kinetics.
- Cross-reference with safety data sheets (SDS) for analogous compounds (e.g., handling guidelines for hydroperoxides) .
Q. What analytical strategies resolve challenges in quantifying trace impurities during synthesis?
- High-resolution mass spectrometry (HRMS) : Detect low-abundance byproducts.
- 2D chromatography (LC×LC) : Enhance separation of structurally similar impurities.
- Nuclear Overhauser effect (NOE) spectroscopy : Confirm stereochemical purity.
Reference methodologies from NIST Standard Reference Data for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
